Home > Products > Screening Compounds P115661 > Cholesteryl flufenamate
Cholesteryl flufenamate - 154394-16-8

Cholesteryl flufenamate

Catalog Number: EVT-1542437
CAS Number: 154394-16-8
Molecular Formula: C41H54F3NO2
Molecular Weight: 649.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholesteryl flufenamate is a synthetic compound derived from flufenamic acid, a nonsteroidal anti-inflammatory drug. This compound is designed to improve the hydrophobicity of flufenamic acid by esterifying it with cholesteryl moieties, thereby enhancing its bioavailability and therapeutic efficacy. Cholesteryl flufenamate has been investigated for its potential applications in modulating lipid metabolism and treating conditions associated with dyslipidemia, such as cardiovascular diseases.

Source

Cholesteryl flufenamate is synthesized from flufenamic acid, which is itself derived from 2-chlorobenzoic acid and 3-trifluoromethylaniline. The synthesis of cholesteryl flufenamate aims to combine the anti-inflammatory properties of flufenamic acid with the lipid-modulating effects of cholesterol derivatives .

Classification

Cholesteryl flufenamate falls under the category of cholesteryl esters, which are esters formed from cholesterol and fatty acids or other compounds. It is classified as a prodrug due to its conversion into active forms upon administration. Its chemical structure allows it to interact with lipid membranes, potentially influencing cholesterol transport and metabolism in biological systems.

Synthesis Analysis

Methods

The synthesis of cholesteryl flufenamate involves the esterification of flufenamic acid with cholesterol. This process typically requires the use of coupling agents or catalysts to facilitate the reaction between the hydroxyl group of cholesterol and the carboxylic acid group of flufenamic acid.

Technical Details:

  1. Reagents: Flufenamic acid, cholesterol, coupling agents (e.g., dicyclohexylcarbodiimide), and solvents (e.g., dichloromethane).
  2. Reaction Conditions: The reaction is usually carried out under anhydrous conditions at room temperature or slightly elevated temperatures to promote ester formation.
  3. Purification: The resulting product is purified through techniques such as column chromatography to isolate cholesteryl flufenamate from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

Cholesteryl flufenamate features a cholesteryl backbone attached to a flufenamic acid moiety via an ester linkage. The structural formula can be represented as follows:

C27H37ClF3NO2\text{C}_{27}\text{H}_{37}\text{ClF}_3\text{N}\text{O}_2

This indicates that the compound consists of 27 carbon atoms, 37 hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

Data

Chemical Reactions Analysis

Reactions

Cholesteryl flufenamate can undergo various chemical reactions typical for esters, including hydrolysis in the presence of water or enzymes (e.g., esterases), leading to the release of flufenamic acid and cholesterol.

Technical Details:

  • Hydrolysis Reaction:
    C27H37ClF3NO2+H2OC15H13ClF3NO2+C16H31O\text{C}_{27}\text{H}_{37}\text{ClF}_3\text{N}\text{O}_2+\text{H}_2\text{O}\rightarrow \text{C}_{15}\text{H}_{13}\text{ClF}_3\text{N}\text{O}_2+\text{C}_{16}\text{H}_{31}\text{O}
  • Conditions: This reaction may occur under physiological conditions in biological systems where enzymes facilitate the breakdown of the ester bond.
Mechanism of Action

Cholesteryl flufenamate acts primarily by modulating lipid metabolism. Upon administration, it is converted into its active form, which can influence cholesterol transport mechanisms in the body.

Process

  1. Ester Hydrolysis: Once in circulation, cholesteryl flufenamate is hydrolyzed by esterases, releasing active flufenamic acid.
  2. Lipid Interaction: The released cholesterol may enhance high-density lipoprotein levels and facilitate reverse cholesterol transport.
  3. Anti-inflammatory Effects: Flufenamic acid exerts anti-inflammatory effects by inhibiting cyclooxygenase enzymes, contributing to its therapeutic profile in treating inflammation-related conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cholesteryl flufenamate exhibits limited solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade when exposed to moisture or extreme pH levels.

Chemical Properties

  • Reactivity: As an ester, cholesteryl flufenamate can react with nucleophiles leading to hydrolysis or transesterification reactions.
  • Thermal Properties: The compound's thermal stability can be assessed through differential scanning calorimetry.
Applications

Cholesteryl flufenamate has potential applications in various scientific fields:

  1. Pharmaceutical Development: As a prodrug, it may be utilized to enhance the delivery and efficacy of anti-inflammatory therapies.
  2. Cardiovascular Research: Its ability to modulate high-density lipoprotein levels positions it as a candidate for studies aimed at understanding lipid metabolism and cardiovascular health.
  3. Drug Formulation: Cholesteryl flufenamate could be formulated into lipid-based delivery systems for improved bioavailability of therapeutic agents targeting inflammation or dyslipidemia.
Introduction to Cholesteryl Flufenamate

Chemical Structure and Classification of Cholesteryl Flufenamate

Cholesteryl flufenamate (CAS: 154394-16-8) is a complex ester conjugate formed through the covalent linkage of flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) with cholesterol via an ester bond. Its molecular formula is C41H54F3NO2, with a molecular weight of 649.9 g/mol [1]. The structure features a stereochemically defined cholesteryl backbone characterized by the tetracyclic ring system and aliphatic side chain, coupled to the flufenamic acid moiety through an ester linkage at the 3β-hydroxyl position of cholesterol. The flufenamic acid component contains a trifluoromethyl group (-CF3) that contributes significantly to its electronic properties and lipophilicity [9].

Table 1: Structural Parameters of Cholesteryl Flufenamate

ParameterValue
Molecular FormulaC41H54F3NO2
Molecular Weight649.9 g/mol
InChI KeyPYPSFYVBARDQLR-FTRZZGCMSA-N
StereochemistryDefined cholesterol configuration with multiple chiral centers
Key Functional GroupsEster linkage, trifluoromethylphenyl, anthranilic acid derivative

The compound is classified as a lipidic prodrug, specifically a cholesteryl ester prodrug, designed to leverage cholesterol's biochemical processing pathways. This conjugation dramatically increases lipophilicity compared to flufenamic acid alone (XLogP ≈4.2), shifting its distribution behavior and enabling formulation into lipid-based delivery systems like phospholipid microemulsions [1] [6]. The ester bond serves as the bioreversible linkage, designed for enzymatic cleavage (e.g., by cholesterol esterase or phospholipase A2) at target sites to release active flufenamic acid [1] [8].

Historical Development of Cholesterol-Based Prodrugs

The development of cholesterol-based prodrugs represents a strategic evolution in drug delivery technology, beginning in the 1970s with early explorations of steroid conjugates:

  • First-Generation Conjugates (1970s-1980s): Initial research focused on simple fatty acid esters and steroid conjugates to prolong drug circulation. Seminal work demonstrated that cholesteryl esters of anti-inflammatory drugs like ibuprofen could be synthesized and incorporated into lipoprotein-mimetic systems. These early studies established that cholesterol conjugation enhanced incorporation into lipid transport pathways and altered tissue distribution profiles [5] [6].

  • Advancements in Formulation (1990s): Key technological innovations enabled nanoparticulate delivery of cholesteryl prodrugs. Research demonstrated that cholesteryl ibuprofen and cholesteryl flufenamate could be effectively formulated into phospholipid microemulsions using emulsifiers like egg phosphatidylcholine. These systems featured particle sizes <200 nm and exploited the eutectic behavior of cholesteryl esters (e.g., mixtures with cholesteryl oleate melting at 45.2°C) to create temperature-responsive liquid cores [1] [6].

  • Modern Targeted Systems (2000s-Present): Contemporary research integrates stimuli-responsive linkers (e.g., disulfide bonds) and advanced nanoassemblies. Cholesterol serves as both a hydrophobic anchor and a targeting moiety for lipoprotein receptor-rich tissues. Recent innovations include enzyme-activated cholesteryl prodrugs designed for selective drug release in inflammatory or tumor microenvironments where specific phospholipases are overexpressed [4] [8].

Table 2: Evolution of Cholesterol Prodrug Strategies

GenerationKey InnovationsExample Compounds
First (1970s-1980s)Simple esterification; Lipoprotein associationCholesteryl benzoate, Chol-Ibuprofen
Second (1990s)Microemulsion formulations; Eutectic mixturesChol-Flufenamate, Chol-Oleate blends
Third (2000s-Pres.)Stimuli-responsive linkers; NanoassembliesDisulfide-linked chol-chemotherapeutics

Pharmacological Rationale for Esterification with Cholesterol

The conjugation of therapeutic agents to cholesterol provides distinct pharmacokinetic and targeting advantages grounded in lipid biochemistry:

  • Enhanced Lipophilicity and Plasma Residence: Cholesterol conjugation increases drug lipophilicity by ~4-6 log units, facilitating strong binding to plasma proteins (particularly albumin and lipoproteins). This substantially reduces renal clearance and prolongs systemic exposure. Studies demonstrate that cholesteryl prodrugs exhibit circulation half-lives 3-5 times longer than their parent drugs due to reduced glomerular filtration and enhanced protein binding [1] [5].

  • Lymphatic Targeting and First-Pass Metabolism Bypass: The chylomicron pathway provides a strategic route for oral delivery. Cholesteryl esters are incorporated into micellar structures during digestion, absorbed intact by enterocytes, and assembled into chylomicrons. This facilitates direct entry into the lymphatic system, bypassing hepatic first-pass metabolism. For flufenamic acid—which undergoes significant glucuronidation—this pathway substantially increases bioavailability and enables targeting of lymphoid tissues [5] [8].

  • Controlled Release via Enzymatic Activation: The ester bond in cholesteryl flufenamate serves as a substrate for hydrolytic enzymes that can be exploited for site-specific drug release. In microemulsion formulations, the liquid core facilitates interaction with phospholipase A2 (PLA2)—an enzyme overexpressed in inflammatory and tumor microenvironments. PLA2 cleaves the sn-2 acyl chain of co-formulated phospholipids, creating local microenvironment conditions that accelerate flufenamate release. This enables disease site-targeted activation [1] [8].

  • Formulation Stability and Drug Loading: Cholesterol conjugation improves thermodynamic stability in lipid-based formulations. Cholesteryl flufenamate forms eutectic mixtures with cholesteryl oleate (melting point depression to 45.2°C), maintaining a liquid crystalline state at physiological temperatures. This property enhances drug loading capacity in microemulsions and promotes controlled drug diffusion. The molecule's amphipathic nature (log P >8) enables effective anchoring at oil-water interfaces in emulsion droplets, stabilizing drug payloads [1] [6].

Table 3: Pharmacokinetic Advantages of Cholesterol Prodrugs

ParameterParent DrugCholesteryl ProdrugMechanistic Basis
Plasma Half-lifeShort (1-4 hrs)Prolonged (12-48 hrs)Enhanced plasma protein binding
Hepatic First-PassSignificantMinimized via lymph transportChylomicron incorporation
Volume of DistributionModerateExpanded to lipid-rich tissuesLipophilic partitioning
Target Site ActivationNonspecificEnzyme-triggered (e.g., PLA2)Disease microenvironment specificity

The structural design of cholesteryl flufenamate thus integrates multiple pharmacological principles: leveraging endogenous lipid transport for improved distribution, exploiting enzymatic differences for targeted activation, and utilizing physicochemical properties for stable formulation—collectively addressing key limitations of unconjugated flufenamic acid [1] [5] [8].

Properties

CAS Number

154394-16-8

Product Name

Cholesteryl flufenamate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(trifluoromethyl)anilino]benzoate

Molecular Formula

C41H54F3NO2

Molecular Weight

649.9 g/mol

InChI

InChI=1S/C41H54F3NO2/c1-26(2)10-8-11-27(3)34-18-19-35-32-17-16-28-25-31(20-22-39(28,4)36(32)21-23-40(34,35)5)47-38(46)33-14-6-7-15-37(33)45-30-13-9-12-29(24-30)41(42,43)44/h6-7,9,12-16,24,26-27,31-32,34-36,45H,8,10-11,17-23,25H2,1-5H3/t27-,31+,32+,34-,35+,36+,39+,40-/m1/s1

InChI Key

PYPSFYVBARDQLR-FTRZZGCMSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C

Synonyms

3beta-cholest-5-enyl 2-((3-(trifluoromethyl)phenyl)amino)benzoate
cholesteryl flufenamate

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.